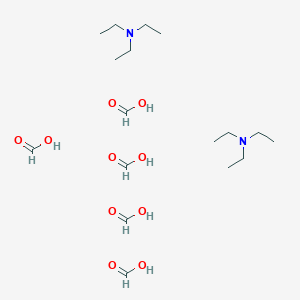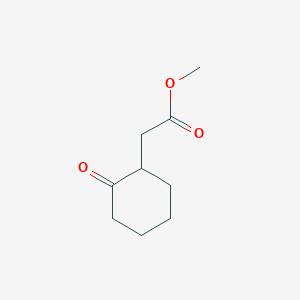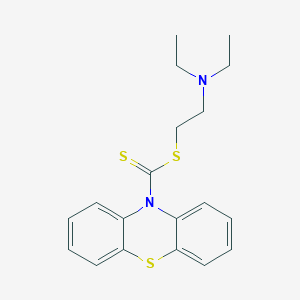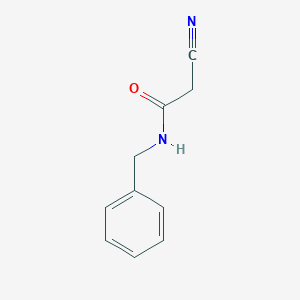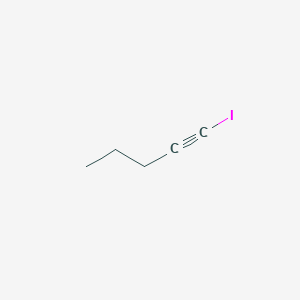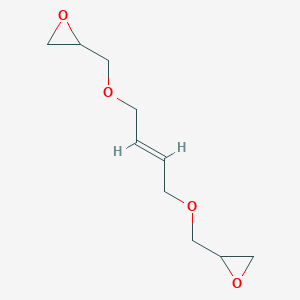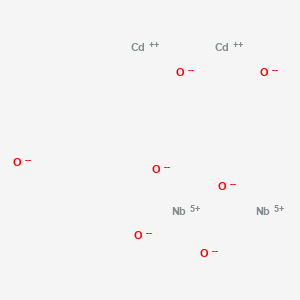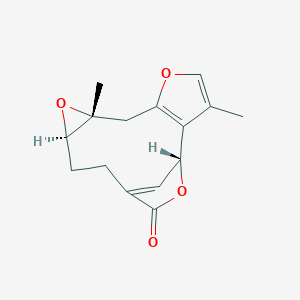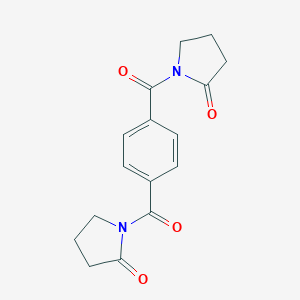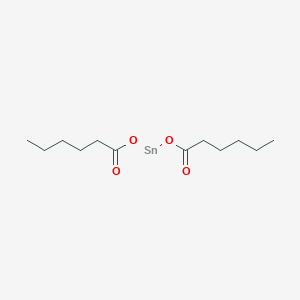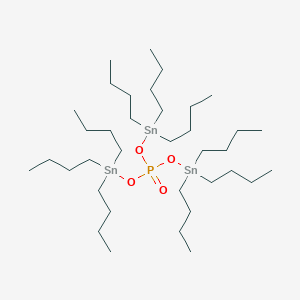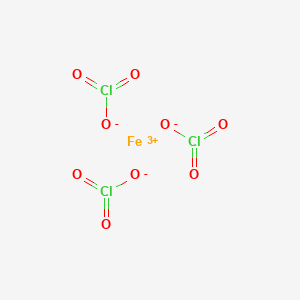
Iron trichlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron trichloride, also known as ferric chloride, is a chemical compound that is commonly used in various industrial and laboratory applications. It is a highly reactive compound that is known for its ability to oxidize and hydrolyze organic compounds. In
Applications De Recherche Scientifique
Iron trichloride has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the Friedel-Crafts acylation reaction. It is also used in the production of dyes, pigments, and inks. In addition, iron trichloride is used as a coagulant in wastewater treatment plants to remove impurities from water.
Mécanisme D'action
Iron trichloride works by oxidizing organic compounds and breaking down their chemical bonds. It is also a Lewis acid, which means that it can accept a pair of electrons from another molecule. This property makes it an effective catalyst in many organic synthesis reactions.
Effets Biochimiques Et Physiologiques
Iron trichloride has been shown to have both beneficial and harmful effects on the human body. It is an essential nutrient that is required for the production of hemoglobin, which is a protein that carries oxygen in the blood. However, exposure to high levels of iron trichloride can cause toxicity and damage to the liver and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
Iron trichloride is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and readily available. However, it can be difficult to handle due to its highly reactive nature and tendency to form corrosive solutions.
Orientations Futures
There are several future directions for research on iron trichloride. One area of interest is the development of new catalysts for organic synthesis reactions. Another area of research is the use of iron trichloride in the production of renewable energy sources, such as biofuels. Additionally, there is ongoing research on the potential health effects of exposure to iron trichloride, particularly in occupational settings.
Conclusion:
Iron trichloride is a highly reactive compound that has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, as well as in the production of dyes, pigments, and inks. While it has beneficial effects on the human body, exposure to high levels of iron trichloride can be toxic. Despite its limitations, iron trichloride is a valuable tool in the laboratory and holds promise for future research in a variety of fields.
Méthodes De Synthèse
Iron trichloride can be synthesized by the reaction of iron with chlorine gas or hydrochloric acid. The reaction is highly exothermic, and the resulting product is a yellow to brown crystalline powder. The purity of the product can be improved by recrystallization or sublimation.
Propriétés
Numéro CAS |
14013-71-9 |
|---|---|
Nom du produit |
Iron trichlorate |
Formule moléculaire |
Cl3FeO9 |
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
iron(3+);trichlorate |
InChI |
InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
JRSGPUNYCADJCW-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |
SMILES canonique |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |
Autres numéros CAS |
14013-71-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



